
Guanosine 5'-diphosphate-13C10,15N5 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-diphosphate-13C10,15N5 (dilithium): is a nucleoside diphosphate that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This compound is used primarily in scientific research due to its unique properties, which allow for detailed studies of biochemical processes. Guanosine 5’-diphosphate itself is known for its role in activating adenosine 5’-triphosphate-sensitive potassium channels and its potential as an iron mobilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopes are correctly integrated into the molecular structure. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process includes multiple purification steps to remove any impurities and ensure the isotopic labeling is consistent throughout the batch .
Chemical Reactions Analysis
Types of Reactions: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can occur under various conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of guanosine 5’-triphosphate, while reduction may yield guanosine 5’-monophosphate .
Scientific Research Applications
Chemistry: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The stable isotopes allow for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, this compound is used to study nucleotide metabolism and signaling pathways. Its labeled isotopes enable researchers to monitor the incorporation and utilization of guanosine 5’-diphosphate in cellular processes .
Medicine: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used in medical research to investigate its potential therapeutic applications, such as its role in modulating potassium channels and iron mobilization. These studies can lead to the development of new treatments for conditions like anemia of inflammation .
Industry: In industrial applications, this compound is used in the development of new pharmaceuticals and diagnostic tools. Its stable isotopes provide a reliable means of studying drug metabolism and pharmacokinetics .
Mechanism of Action
Guanosine 5’-diphosphate-13C10,15N5 (dilithium) exerts its effects by activating adenosine 5’-triphosphate-sensitive potassium channels. This activation leads to the modulation of potassium ion flow across cell membranes, which can influence various cellular processes. Additionally, this compound acts as a potential iron mobilizer by preventing the interaction between hepcidin and ferroportin, thereby modulating the interleukin-6/stat-3 pathway .
Comparison with Similar Compounds
- Guanosine 5’-diphosphate disodium salt
- Guanosine 5’-diphosphate ditromethamine
- Guanosine 5’-diphosphate (sodium), 96% (HPLC)
- Guanosine 5’-diphosphate-13C10 dilithium
- Guanosine 5’-diphosphate-d13 dilithium
Comparison: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications compared to compounds labeled with a single isotope. Additionally, the dilithium form offers improved solubility and stability, making it more suitable for certain experimental conditions .
Properties
Molecular Formula |
C10H13Li2N5O11P2 |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
AYHHBIHQJFJWSB-DUZHVQNOSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


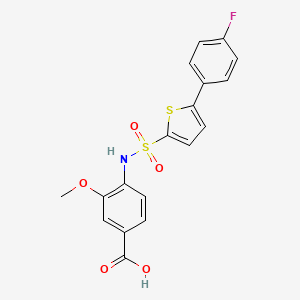


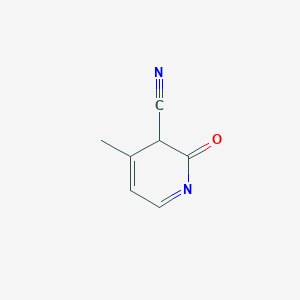
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
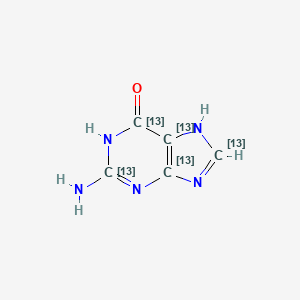

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
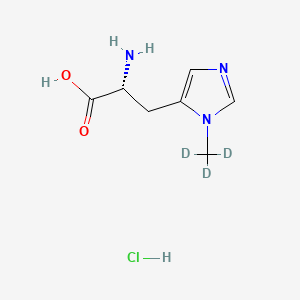
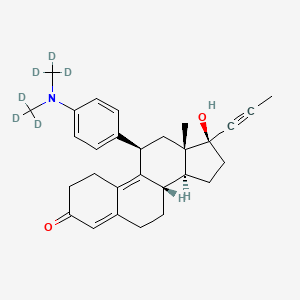

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
